4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is a small-molecule benzamide derivative featuring a 4-butoxy-substituted benzoyl group linked to a 1,3-thiazole ring bearing a 4-ethylphenyl substituent at the 4-position. This compound belongs to a class of thiazole-containing benzamides widely investigated for their biological activities, including kinase inhibition, antimicrobial properties, and modulation of cellular signaling pathways. Its structural framework combines hydrophobic (butoxy, ethylphenyl) and hydrogen-bonding (amide, thiazole) moieties, making it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-3-5-14-26-19-12-10-18(11-13-19)21(25)24-22-23-20(15-27-22)17-8-6-16(4-2)7-9-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFENKLCDUNKROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the attachment of the butoxy and ethylphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiazole-Benzamide Analogues
Key Observations:
Substituent Position and Hydrophobicity:
- The 4-butoxy group in the target compound enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy in EMAC2062) or polar groups (e.g., formyl in ). This may improve membrane permeability but reduce aqueous solubility .
- The 4-ethylphenyl group on the thiazole ring provides moderate steric bulk compared to bulkier substituents like naphthalen-2-yl () or electron-withdrawing groups like 4-chlorophenyl (EMAC2062). Ethyl groups balance hydrophobicity and metabolic stability .
Biological Activity Trends: Phenoxy vs. Butoxy: The phenoxy-substituted analogue () shows higher growth modulation (129.23%) than methoxy or chloro derivatives, suggesting that larger aromatic substituents may enhance target engagement . Electron-Deficient Thiazole Substituents: Chlorophenyl (EMAC2062) and pyridinyl (Masitinib) groups improve interactions with enzymes like HIV-1 RT or kinases via halogen bonding or π-stacking, respectively .
Pharmacological and Computational Insights
- Binding Affinity: Compounds like F5254-0161 (glide score: −6.41) demonstrate stable interactions with CIITA-I, a transcriptional coactivator, highlighting the importance of trifluoromethyl and piperazine groups in target binding .
- Kinase Inhibition: Masitinib’s c-KIT inhibition underscores the role of pyridinyl-thiazole motifs in kinase targeting, a feature absent in the target compound but relevant for analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
